molecular formula C24H26Br4N4O8 B1664395 Aerothionin CAS No. 28714-26-3

Aerothionin

Cat. No. B1664395
CAS RN: 28714-26-3
M. Wt: 818.1 g/mol
InChI Key: BJWQSQOWGBUSFC-KBTIEJEYSA-N
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Description

Aerothionin is a bromotyrosine derivative with antimycobacterial activity . It is isolated from the marine demosponge Aplysina cavernicola .


Synthesis Analysis

This compound has been synthesized as potential antimycobacterial agents . It has also been used in the study of anti-tumor activity .


Molecular Structure Analysis

The molecular formula of this compound is C24H26Br4N4O8 . For more detailed structural analysis, high-resolution structures and molecular dynamic simulations can be used .


Chemical Reactions Analysis

This compound has shown significant anti-tumor activity. It diminished the viability of pheochromocytoma cell lines significantly from a concentration of 25 µM under normoxic and hypoxic conditions . It also displayed cytotoxic activity towards cervical cancer (HeLa) and breast cancer (MCF-7) cells .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 818.1 . It has a density of 2.1±0.1 g/cm3, and a molar refractivity of 155.1±0.5 cm3 .

Scientific Research Applications

Antimicrobial Activity

Aerothionin has demonstrated significant antimicrobial properties, particularly against multidrug-resistant clinical isolates of M. tuberculosis. It exhibits activity against various drug-resistant strains, with minimum inhibitory concentrations ranging from 6.5 to 25µg/mL. Additionally, this compound is effective against certain non-tuberculosis mycobacteria species (Encarnación-Dimayuga, Ramírez, & Luna-Herrera, 2003).

Synthesis and Chemical Properties

Research has been conducted on the total synthesis of this compound, indicating its significance in chemical studies. The synthesis involves key steps such as phenolic oxidation, highlighting the compound's complex structure and its potential applications in synthetic chemistry (Nishiyama & Yamamura, 1985).

Cytotoxicity and Potential in Cancer Research

This compound has been identified as a compound with potent cytotoxic activity against specific cancer cell lines, like the HeLa cell line. Its therapeutic potential as an anti-tumor agent is emphasized by its ability to inhibit growth in cancerous cells while demonstrating acceptable toxicity levels in normal tissue cells (Drechsel et al., 2020).

Bioactive Secondary Metabolites

Studies on marine sponges have revealed the presence of this compound as a bioactive secondary metabolite. It is often grouped with other compounds displaying diverse biological activities, contributing to the understanding of marine natural products and their roles (Shaala et al., 2015).

Defensive Role in Marine Sponges

This compound is exuded by certain marine sponges as a response to injury or external stress. This exudation may serve as a defense mechanism against overgrowth by fouling organisms or tissue damage by mobile animals, indicating its ecological importance in the marine environment (Walker, Thompson, & Faulkner, 1985).

properties

{ "Design of the Synthesis Pathway": "Aerothionin can be synthesized by a multi-step process starting from L-cysteine.", "Starting Materials": [ "L-cysteine", "Methanesulfonyl chloride", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: L-cysteine is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to form the mesylate derivative.", "Step 2: The mesylate derivative is then oxidized with hydrogen peroxide to form the sulfoxide derivative.", "Step 3: Reduction of the sulfoxide derivative with sodium borohydride followed by acidic hydrolysis yields the desired Aerothionin product.", "Step 4: The product is then purified by extraction with diethyl ether and recrystallization from methanol and water." ] }

CAS RN

28714-26-3

Molecular Formula

C24H26Br4N4O8

Molecular Weight

818.1 g/mol

IUPAC Name

(5S)-7,9-dibromo-N-[4-[[(5S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19?,20?,23-,24-/m1/s1

InChI Key

BJWQSQOWGBUSFC-KBTIEJEYSA-N

Isomeric SMILES

COC1=C(C([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aerothionin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Aerothionin?

A1: this compound has a molecular formula of C11H7Br4NO3 and a molecular weight of 536.83 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS) for this compound's structural elucidation and identification. [, , , , , ]

Q3: What is the primary biological activity associated with this compound?

A3: this compound exhibits potent anti-tumor activity, particularly against mouse pheochromocytoma cells (MPC and MTT). [] Additionally, it displays antimycobacterial activity, inhibiting the growth of multidrug-resistant Mycobacterium tuberculosis strains. []

Q4: How does this compound exert its anti-tumor effects?

A4: this compound significantly reduces the viability of pheochromocytoma cell lines under both normoxic and hypoxic conditions. [] It also inhibits cell proliferation and effectively reduces the growth of 3D-pheochromocytoma cell spheroids. []

Q5: What is the mechanism of action of this compound against Mycobacterium tuberculosis?

A5: While the exact mechanism is not fully elucidated, this compound effectively inhibits the growth of various drug-resistant Mycobacterium tuberculosis strains, suggesting a potentially novel mode of action. []

Q6: Does this compound exhibit any activity against other Mycobacterium species?

A6: Yes, this compound demonstrates activity against Mycobacterium kansasii, Mycobacterium scrofulaceum, and Mycobacterium avium, albeit at higher concentrations compared to Mycobacterium tuberculosis. []

Q7: Does this compound display any other biological activities?

A7: this compound shows moderate cytotoxicity against the HeLa cell line [] and has been investigated for its acetylcholinesterase-inhibiting activity. [] It has also shown inhibitory potential against α-Synuclein aggregation. []

Q8: How does the structure of this compound contribute to its biological activity?

A8: While specific structure-activity relationship (SAR) studies on this compound are limited, research suggests the presence of the brominated spirocyclohexadienylisoxazole core structure as essential for its biological activities. [, , , ] Further research is needed to elucidate the impact of specific structural modifications on its potency and selectivity.

Q9: What is the ecological role of this compound in sponges?

A9: this compound, being a brominated alkaloid, likely plays a significant role in the chemical defense of sponges against predators and microbial infections. [, , ]

Q10: Is this compound found in any other organisms besides sponges?

A10: Yes, this compound has been found in the marine mollusc Tylodina perversa, which feeds on sponges like Aplysina aerophoba. [] This suggests that Tylodina perversa sequesters this compound from its diet, potentially utilizing it for its own chemical defense.

Q11: Are there any bacteria capable of producing this compound?

A11: Recent studies have identified that the marine bacterium Pseudovibrio denitrificans Ab134, isolated from the sponge Arenosclera brasiliensis, can produce this compound. [] This discovery provides insights into the potential microbial origin of this compound.

Q12: What analytical techniques are employed for the isolation and purification of this compound?

A12: Isolation and purification of this compound generally involve a combination of techniques, including solvent extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC). [, , , , ]

Q13: How is this compound quantified in biological samples?

A13: Mass spectrometry coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra High-Performance Liquid Chromatography (UHPLC) are commonly employed for quantifying this compound in complex matrices. [, , ]

Q14: What is the significance of studying this compound's exometabolites?

A14: Investigating this compound's presence in sponge exometabolites provides valuable insights into the sponge's chemical interactions with its environment and its potential influence on surrounding ecosystems. [, ]

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